Cas no 72959-46-7 ((8R,9S,10R,12R,13S,14R)-17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one)
![(8R,9S,10R,12R,13S,14R)-17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one structure](https://de.kuujia.com/scimg/cas/72959-46-7x500.png)
72959-46-7 structure
Produktname:(8R,9S,10R,12R,13S,14R)-17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
(8R,9S,10R,12R,13S,14R)-17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Pregna-4,16-diene-3,20-dione,12-hydroxy-, (12b)-
- Pregna-4,16-diene-3,20-dione, 12-hydroxy-, (12beta)-
- 6,7-Dihydroneridienone A
- [ "" ]
- (8R,9S,10R,12R,13S,14R)-17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclope
- CHEMBL479126
- 72959-46-7
- AKOS032948979
- (8R,9S,10R,12R,13S,14S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
- DTXSID80993729
- FS-8693
- SCHEMBL13833037
- 12-hydroxypregna-4,16-diene-3,20-dione
- (3aS,3bR,9aR,9bS,11R,11aS)-1-acetyl-11-hydroxy-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one
- (8R,9S,10R,12R,13S,14R)-17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
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- Inchi: 1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h6,10,15,17-19,24H,4-5,7-9,11H2,1-3H3/t15-,17+,18-,19+,20-,21+/m0/s1
- InChI-Schlüssel: ZTDAXWJYRPVTPO-PNNDDZTBSA-N
- Lächelt: O([H])[C@]1([H])C([H])([H])[C@]2([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])C(C([H])=C3C([H])([H])C([H])([H])[C@@]2([H])[C@@]2([H])C([H])([H])C([H])=C(C(C([H])([H])[H])=O)[C@]21C([H])([H])[H])=O
Berechnete Eigenschaften
- Genaue Masse: 328.20394
- Monoisotopenmasse: 328.20384475g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 1
- Komplexität: 673
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 54.4
- XLogP3: 2.5
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 504.2±50.0 °C at 760 mmHg
- Flammpunkt: 272.8±26.6 °C
- Löslichkeit: Sehr leicht löslich (0,13 g/l) (25°C),
- PSA: 54.37
- Dampfdruck: 0.0±2.9 mmHg at 25°C
(8R,9S,10R,12R,13S,14R)-17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one Sicherheitsinformationen
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
(8R,9S,10R,12R,13S,14R)-17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3145-5mg |
6,7-Dihydroneridienone A |
72959-46-7 | 5mg |
¥ 3330 | 2024-07-20 | ||
A2B Chem LLC | AH21171-5mg |
6,7-Dihydroneridienone A |
72959-46-7 | 5mg |
$594.00 | 2024-04-19 | ||
TargetMol Chemicals | TN3145-1 ml * 10 mm |
6,7-Dihydroneridienone A |
72959-46-7 | 1 ml * 10 mm |
¥ 3430 | 2024-07-20 | ||
TargetMol Chemicals | TN3145-5mg |
6,7-Dihydroneridienone A |
72959-46-7 | 5mg |
¥ 3330 | 2024-07-24 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3145-1 mg |
6,7-Dihydroneridienone A |
72959-46-7 | 1mg |
¥2435.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3145-1 mL * 10 mM (in DMSO) |
6,7-Dihydroneridienone A |
72959-46-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
TargetMol Chemicals | TN3145-5 mg |
6,7-Dihydroneridienone A |
72959-46-7 | 98% | 5mg |
¥ 3,330 | 2023-07-11 | |
TargetMol Chemicals | TN3145-1 ml * 10 mm |
6,7-Dihydroneridienone A |
72959-46-7 | 1 ml * 10 mm |
¥ 3430 | 2024-07-24 |
(8R,9S,10R,12R,13S,14R)-17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one Verwandte Literatur
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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4. Back matter
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
72959-46-7 ((8R,9S,10R,12R,13S,14R)-17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one) Verwandte Produkte
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